Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzaldehyde, a benzene ring substituted with an aldehyde functional group at position 1. Methoxy groups (-OCH₃) occupy positions 2 and 5, while a (2-methylpropyl)thio group (-S-CH₂CH(CH₃)₂) is attached at position 4.
The structural formula is represented as:
C₆H₃(CHO)(OCH₃)₂(S-CH₂CH(CH₃)₂)
This arrangement places the aldehyde group para to the thioether substituent and meta to both methoxy groups. The three-dimensional conformation features a planar benzene core with substituents oriented orthogonally to minimize steric hindrance.
The SMILES notation for this compound is O=CC1=CC(OC)=C(SCC(C)C)C=C1OC , which encodes the connectivity of atoms and functional groups. The InChIKey NJSYWZXMXREHIJ-UHFFFAOYSA-N provides a unique identifier for computational referencing.
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service (CAS) Registry Number for this compound is 648957-02-2 . Alternative designations include:
- 4-(Isobutylthio)-2,5-dimethoxybenzaldehyde (preferred synonym)
- 2,5-Dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde (IUPAC variant)
- 4-(Isobutylsulfanyl)-2,5-dimethoxybenzaldehyde (European nomenclature)
These names reflect regional naming conventions and variations in substituent prioritization rules. The compound is distinct from structurally related benzaldehyde derivatives, such as 4-butyl-2,5-dimethoxybenzaldehyde (CAS 12262500) or 4-isopropoxy-2,5-dimethoxybenzaldehyde (CAS 44719511), which lack the thioether moiety.
Molecular Formula and Weight Validation
The molecular formula C₁₃H₁₈O₃S is derived from elemental analysis and mass spectrometry data. Validation involves comparing theoretical and experimental molecular weights:
| Parameter | Value |
|---|---|
| Theoretical molecular weight | 254.34 g/mol |
| Average mass (measured) | 254.344 g/mol |
| Monoisotopic mass | 254.097665 g/mol |
The theoretical weight is calculated as: $$ (12.01 \times 13) + (1.008 \times 18) + (16.00 \times 3) + (32.07 \times 1) = 254.34 \text{ g/mol} $$ The 0.004 g/mol discrepancy between theoretical and average mass falls within acceptable instrumental error margins. High-resolution mass spectrometry (HRMS) confirms the monoisotopic mass with a precision of ±0.0001 Da, validating the molecular formula.
Properties
CAS No. |
648957-02-2 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
SRTRFYNQJCAZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C=C(C(=C1)OC)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Alkylation of 2-Hydroxy-5-methoxybenzaldehyde
This method involves several key steps:
Step 1: Formation of Metal Salt
A crude 2-hydroxy-5-methoxybenzaldehyde is reacted with a metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form a metal salt of the aldehyde. The reaction typically occurs in an aqueous solution at controlled temperatures to optimize yield and purity.
Step 2: Separation and Purification
The metal salt is separated from the reaction mixture through filtration or centrifugation. This step may involve washing with solvents like ethyl acetate to enhance purity.
Step 3: Alkylation
The purified metal salt is then alkylated using dimethyl sulfate in a suitable solvent (often an organic solvent like acetone or ethyl acetate). This reaction produces Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- with moderate to high yields depending on the reaction conditions.
Method 2: Direct Condensation Reactions
Another approach involves direct condensation reactions:
Step 1: Synthesis of Thiophenol Derivative
Starting from a suitable thiophenol derivative (e.g., 2,5-dimethoxythiophenol), this compound can be reacted under acidic conditions with an alkyl halide (such as bromo-2-methylpropane) to introduce the thioether side chain.
Step 2: Aldehyde Formation
Following the alkylation step, further reactions involving phosphorus oxychloride and dimethylformamide can be employed to convert the resulting compound into the desired aldehyde form.
Summary Table of Preparation Methods
| Method | Key Steps | Yield | Notes |
|---|---|---|---|
| Method 1 | Metal salt formation → Separation → Alkylation | Moderate to High | Requires careful control of temperature and pH |
| Method 2 | Thiophenol synthesis → Alkylation → Aldehyde formation | Variable | Involves multiple reagents and careful handling |
Recent studies have shown that optimizing reaction conditions significantly impacts yield and purity. For instance:
Temperature Control : Reactions performed at lower temperatures often yield higher purity products due to reduced side reactions.
Solvent Choice : The choice of solvent can influence both the solubility of reactants and the overall reaction kinetics. Polar aprotic solvents tend to favor nucleophilic substitutions.
Research Data Summary
| Parameter | Optimal Condition |
|---|---|
| Temperature | Below 5°C for metal salt formation |
| Reaction Time | Typically ranges from 1 to 3 hours |
| Solvent | Ethyl acetate or acetone recommended for alkylation |
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thioether groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and thioether groups can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Positioning and Electronic Effects
The position of methoxy groups significantly alters electronic distribution and reactivity:
- 2,5-Dimethoxybenzaldehyde (CAS 93-02-7): Methoxy groups at 2- and 5-positions create a para-directing electronic environment, enhancing resonance stabilization .
The 4-[(2-methylpropyl)thio] substituent introduces:
- Steric bulk from the branched isobutyl chain, which may hinder reactions at the benzene ring.
- Reduced polarity compared to oxygen-based ethers, affecting solubility and boiling points.
Table 1: Substituent and Molecular Data
Physicochemical Properties
- Boiling Point: The boiling point of 2,5-dimethoxybenzaldehyde is 419.2 K under reduced pressure (0.013 bar) .
- Solubility : Thioethers generally exhibit lower solubility in polar solvents than ethers. For example, dibutyl phthalate (a plasticizer with ester groups) and cinnamaldehyde (a polar aromatic aldehyde) show divergent solubility profiles , suggesting the target compound may favor organic solvents.
Reactivity
- Aldehyde Group : The electron-withdrawing aldehyde group directs electrophilic substitution to the meta position relative to itself, competing with the ortho/para-directing methoxy groups.
- Thioether Stability : Unlike ethers, thioethers are less prone to oxidation, enhancing stability under acidic or oxidative conditions .
Biological Activity
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- (CAS Number: 648957-02-2) is a chemical compound with potential biological activity. This article explores its properties, biological effects, and relevant studies, providing a comprehensive overview of its significance in the field of pharmacology and toxicology.
- Molecular Formula : C₁₃H₁₈O₃S
- Molecular Weight : 254.34 g/mol
- Structural Characteristics : The compound features a benzaldehyde moiety substituted with two methoxy groups and a thioether group, which may influence its biological interactions.
Antimicrobial Effects
Benzaldehyde derivatives have been noted for their antimicrobial properties. A study involving related compounds demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thioether group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on related benzaldehyde compounds have shown varying degrees of toxicity towards cancer cell lines. For instance, compounds with similar structural features have been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, revealing significant cytotoxic effects. Future studies should specifically evaluate the cytotoxic potential of benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- to establish its therapeutic index.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of benzaldehyde derivatives.
- Method : DPPH radical scavenging assay.
- Results : Compounds showed varying degrees of scavenging activity, indicating potential for further development as antioxidant agents.
-
Antimicrobial Activity Assessment :
- Objective : To assess the efficacy against pathogenic bacteria.
- Method : Agar diffusion method.
- Results : Significant inhibition zones were observed against tested bacteria, suggesting strong antimicrobial properties.
-
Cytotoxicity Evaluation :
- Objective : To determine the effects on cancer cell lines.
- Method : MTT assay on MCF-7 cells.
- Results : Indicated dose-dependent cytotoxicity, warranting further investigation into mechanisms of action.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₃S |
| Molecular Weight | 254.34 g/mol |
| CAS Number | 648957-02-2 |
| Antioxidant Activity | Moderate (based on analogs) |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity (MCF-7) | Dose-dependent |
Q & A
Q. How can the synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in dry solvents like THF/Et3N (1:1) under inert atmospheres (argon). Control temperature (e.g., reflux at 55°C) and reaction time (e.g., 6–48 hours) based on analogous syntheses of thioether-substituted benzaldehydes. Monitor intermediates via TLC or HPLC and purify via silica gel chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with DB-1 or HP-5 MS columns to confirm molecular weight and fragmentation patterns. For functional group analysis, employ FT-IR for thioether (C-S) and methoxy (C-O) stretches. Validate purity via reverse-phase HPLC with UV detection (λ = 254 nm), referencing retention times against syringaldehyde derivatives .
Q. What protocols ensure consistent sample preparation for spectroscopic studies?
- Methodological Answer : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. Prepare solutions in LC-grade methanol or acetonitrile, and filter through GF/F (0.7 μm) membranes. For solid-phase extraction (SPE), condition Oasis HLB cartridges with methanol and elute with 2-propanol:NH4F (pH 3) .
Advanced Research Questions
Q. How does the 2-methylpropylthio substituent influence the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via UPLC-MS/MS, focusing on thioether oxidation to sulfoxide/sulfone products. Use radical scavengers (e.g., BHT) to assess ROS-mediated degradation. Compare kinetics to syringaldehyde derivatives to isolate substituent effects .
Q. What strategies resolve contradictions in reported NMR or mass spectral data for this compound?
- Methodological Answer : Cross-validate data using high-resolution MS (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR in deuterated DMSO or CDCl3. Assign peaks via 2D techniques (COSY, HSQC) and reference NIST spectral libraries for analogous methoxy-thioether benzaldehydes. Replicate synthesis under controlled conditions to isolate isomer-specific signals .
Q. How can this compound be detected and quantified in complex biological matrices (e.g., cellular lysates)?
- Methodological Answer : Use isotope dilution with deuterated internal standards (e.g., triclosan-d3) for LC-MS/MS quantification. Optimize extraction with SPE (HLB cartridges) and minimize matrix effects via dilution or post-column infusion. Validate limits of detection (LOD < 0.1 ng/mL) in spiked plasma or tissue homogenates .
Q. What experimental designs mitigate challenges in studying its interactions with enzymatic systems?
- Methodological Answer : Employ fluorescence polarization assays with recombinant enzymes (e.g., cytochrome P450 isoforms) to assess inhibition/activation. Use molecular docking (AutoDock Vina) to model binding to active sites. Validate results with kinetic studies (Km, Vmax) in phosphate buffer (pH 7.4) containing MgSO4 and cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
